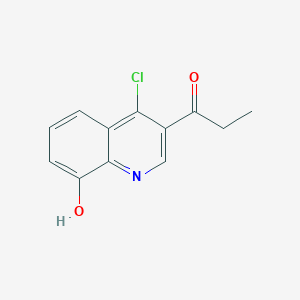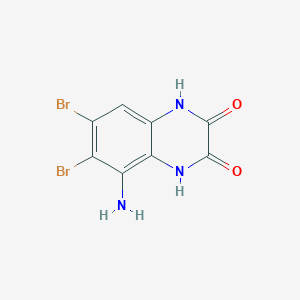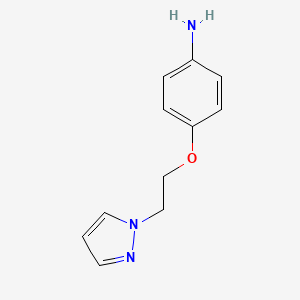
(7-prop-2-enyl-1H-indazol-6-yl) acetate
Vue d'ensemble
Description
(7-prop-2-enyl-1H-indazol-6-yl) acetate is a synthetic organic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and pharmacological potential. The compound this compound features an indazole core with a prop-2-enyl group at the 7-position and an acetate group at the 6-position, making it a unique and potentially bioactive molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7-prop-2-enyl-1H-indazol-6-yl) acetate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a Heck reaction, where the indazole core is reacted with an appropriate alkene in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the indazole derivative at the 6-position using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the compound can yield reduced forms of the indazole core or the prop-2-enyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Hydroxylated indazole derivatives.
Reduction Products: Reduced indazole derivatives with altered electronic properties.
Substitution Products: Indazole derivatives with various functional groups replacing the acetate group.
Applications De Recherche Scientifique
(7-prop-2-enyl-1H-indazol-6-yl) acetate has shown potential in various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It exhibits potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s pharmacological properties are being explored for therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (7-prop-2-enyl-1H-indazol-6-yl) acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Indazole: The parent compound with a similar core structure but lacking the prop-2-enyl and acetate groups.
(7-methyl-1H-indazol-6-yl) acetate: A structurally similar compound with a methyl group instead of a prop-2-enyl group.
(7-ethyl-1H-indazol-6-yl) acetate: Another analog with an ethyl group replacing the prop-2-enyl group.
Uniqueness:
Structural Features: The presence of the prop-2-enyl group at the 7-position and the acetate group at the 6-position distinguishes (7-prop-2-enyl-1H-indazol-6-yl) acetate from other indazole derivatives.
Biological Activity: The unique substitution pattern may confer distinct biological activities and pharmacological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
(7-prop-2-enyl-1H-indazol-6-yl) acetate |
InChI |
InChI=1S/C12H12N2O2/c1-3-4-10-11(16-8(2)15)6-5-9-7-13-14-12(9)10/h3,5-7H,1,4H2,2H3,(H,13,14) |
Clé InChI |
RTVIVWWQMLSPNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)C=NN2)CC=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-[(5-bromo-2-chloropyrimidin-4-yl)amino]propanal](/img/structure/B8398075.png)





![1-(6-Fluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonitrile](/img/structure/B8398135.png)


![1h-Imidazo[4,5-c]pyridine,7-bromo-4-(4-methyl-1-piperazinyl)-](/img/structure/B8398148.png)

